molecular formula C15H19NO B7457705 N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B7457705
M. Wt: 229.32 g/mol
InChI Key: QNIMOCRLJKAQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is an organic compound with a molecular formula of C15H19NO. This compound features a cyclopropyl group attached to an acetamide moiety, which is further connected to a tetrahydronaphthalene ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves the following steps:

    Formation of the Tetrahydronaphthalene Intermediate: The starting material, 2-naphthol, undergoes hydrogenation to form 5,6,7,8-tetrahydronaphthalen-2-ol.

    Acylation Reaction: The tetrahydronaphthalen-2-ol is then acylated using acetic anhydride to form 2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate.

    Cyclopropylation: The acetate is then reacted with cyclopropylamine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces substituted cyclopropyl derivatives.

Scientific Research Applications

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
  • N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-3-yl)acetamide

Uniqueness

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the cyclopropyl and acetamide groups can significantly influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(16-14-7-8-14)10-11-5-6-12-3-1-2-4-13(12)9-11/h5-6,9,14H,1-4,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIMOCRLJKAQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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